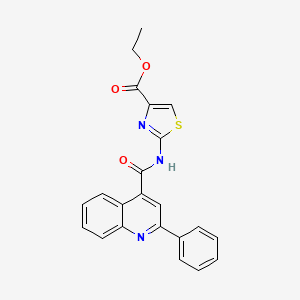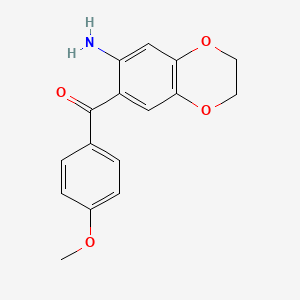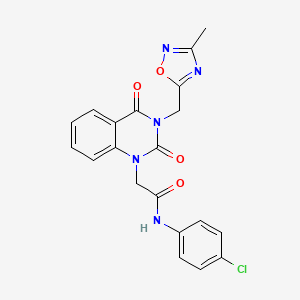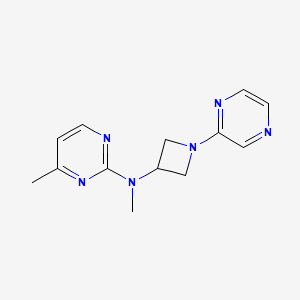
Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate (PERT) is an organic molecule that belongs to the class of heterocyclic compounds. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate involves the reaction of ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is C22H17N3O3S, and its molecular weight is 403.46.Physical And Chemical Properties Analysis
The melting point of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
- Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate derivatives have been explored for their antimicrobial properties . Synthesis and characterization of new quinazolines, which share structural similarities with the compound of interest, demonstrate potential antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their role in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
- Antitumor activity has also been a significant area of application. Thiazolo[5,4-b]quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. These studies have identified compounds with high activity against several cancer cell lines, suggesting the potential of such compounds in cancer therapy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Synthesis Techniques and Organic Chemistry Applications
- Research on synthesis techniques has led to the development of efficient methods for preparing quinoline derivatives , including Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate. These methods enable the construction of complex molecules with potential applications in drug development and organic chemistry (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018).
- The role of reaction conditions in the synthesis of thiazole compounds has been thoroughly investigated. Studies demonstrate the impact of different reagents, catalysts, and solvents on the efficiency and outcomes of synthesis processes, contributing to the broader understanding of chemical reactions involved in creating thiazole-based compounds (Berber, 2022).
Pharmaceutical Research Implications
- Inhibition of heme polymerization has been identified as a mechanism by which some quinoline-derived thiazolidines exhibit antimalarial activity. This research provides insights into the therapeutic potential of quinoline derivatives in treating malaria and possibly other parasitic infections (Solomon, Haq, Srivastava, Puri, & Katti, 2013).
Propriétés
IUPAC Name |
ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-2-28-21(27)19-13-29-22(24-19)25-20(26)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-13H,2H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOOJVGBHGQIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)
![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)
![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
